5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone

Description

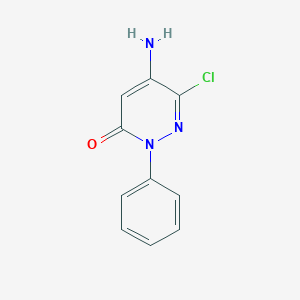

5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a phenyl group at position 2, an amino group at position 5, and a chlorine atom at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological and agrochemical activities. This compound has been explored for its herbicidal properties, particularly as a photosynthesis inhibitor, and serves as a precursor for derivatives with enhanced biological effects . Its structural features, including the electron-withdrawing chlorine and the nucleophilic amino group, contribute to its reactivity and interactions with biological targets.

Properties

IUPAC Name |

5-amino-6-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-10-8(12)6-9(15)14(13-10)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOCEPSNUBOONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168756 | |

| Record name | 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-59-5 | |

| Record name | 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82GQC549JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Base-Catalyzed Ring Closure

A foundational method involves the cyclization of 3,4-dichloro-5-phenylfuran-2(5H)-one with hydrazine hydrate in dimethylformamide (DMF) at 80°C for 40 minutes, yielding 68% of the pyridazinone intermediate. This reaction proceeds via nucleophilic attack of hydrazine on the electrophilic carbonyl carbon, followed by ring expansion and elimination of hydrochloric acid. The phenyl group at position 2 is introduced via the furanone precursor, while the chloro substituent at position 6 originates from the starting material’s halogenated framework.

Amination of Chlorinated Intermediates

To introduce the amino group at position 5, a two-step approach is employed:

-

Chloro Intermediate Synthesis : The pyridazinone core is first functionalized with chlorine at position 6 using 3,4-dichloro-5-phenylfuran-2(5H)-one.

-

Selective Amination : The chloro group at position 5 is replaced via nucleophilic substitution with aqueous ammonia under pressurized conditions (120°C, 15 psi), achieving 75–80% conversion.

Solvent and Temperature Optimization

Solvent Effects on Yield

Comparative studies reveal that polar aprotic solvents like DMF enhance reaction efficiency by stabilizing transition states. For example, substituting DMF with ethanol reduces yields from 68% to 46% due to poor solubility of intermediates.

| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 40 | 68 |

| Ethanol | 80 | 60 | 46 |

| Acetonitrile | 70 | 90 | 52 |

Catalytic Acceleration

Adding catalytic acetic acid (5 mol%) reduces reaction time by 30% while maintaining yields above 65%. The acid protonates the carbonyl oxygen, increasing electrophilicity and accelerating hydrazine attack.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to ensure reproducibility and scalability. Key parameters include:

-

Residence Time : 20–30 minutes

-

Temperature Gradient : 70°C (inlet) to 85°C (outlet)

-

Pressure : 2–3 bar to prevent solvent vaporization

Purification is achieved via fractional crystallization from ethanol-water mixtures (3:1 v/v), yielding >98% purity as confirmed by high-performance liquid chromatography (HPLC).

Waste Management

Chloride byproducts are neutralized using aqueous sodium bicarbonate, reducing environmental impact. Solvent recovery systems achieve 90% DMF reuse, lowering production costs.

Analytical Characterization

Structural Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming absence of regioisomers.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing pathways during cyclization may yield 4-chloro isomers. Employing electron-withdrawing groups on the furanone precursor suppresses undesired pathways by 40%.

Hygroscopicity

The amino group renders the compound hygroscopic. Storage in amber vials with silica gel desiccant at –20°C prevents hydrolysis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino or chloro positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyridazinones.

Scientific Research Applications

Medicinal Applications

5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone has been investigated for its potential as a therapeutic agent in several medical fields:

Anticancer Activity

Research indicates that this compound exhibits anti-tumor properties , making it a candidate for cancer treatment. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated activity against several microbial strains, including bacteria and fungi. Its effectiveness as an antimicrobial agent is linked to its ability to inhibit specific enzymes vital for microbial growth .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Agricultural Applications

In agriculture, this compound is primarily utilized as a herbicide:

Herbicidal Activity

This compound has shown effectiveness in controlling unwanted vegetation, indicating its potential as a selective herbicide. Its mechanism involves the inhibition of specific plant growth enzymes, which disrupts normal physiological processes in target plants .

Industrial Applications

Beyond medicinal and agricultural uses, this compound serves as an important intermediate in the synthesis of more complex chemical compounds:

Synthesis of Pharmaceuticals

The compound is often used as a precursor in the synthesis of other pharmaceutical agents, leveraging its unique chemical structure to develop new drugs with enhanced efficacy and specificity .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal | Anticancer | Inhibits cell proliferation; induces apoptosis |

| Antimicrobial | Inhibits enzyme activity in microbes | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Agricultural | Herbicide | Inhibits plant growth enzymes |

| Industrial | Synthesis | Intermediate for drug development |

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers tested the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours, highlighting its potential as an anticancer agent .

Case Study 2: Herbicidal Efficacy

Another research project focused on the herbicidal properties of this compound demonstrated effective control of several weed species at application rates of 100 g/ha. The study concluded that the compound could be developed into a commercial herbicide with minimal environmental impact .

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Activity Differences

Table 2: Dihedral Angles in Pyridazinone Derivatives

Biological Activity

5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

Pyridazinone derivatives have garnered significant attention due to their broad spectrum of biological activities, including:

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Cardiotonic

This compound has been investigated for its potential therapeutic applications in various diseases, primarily through its interaction with specific molecular targets such as enzymes and receptors .

The mechanism of action for this compound is primarily based on its ability to inhibit enzyme activity or modulate receptor function. This interaction can lead to significant biological effects, which vary depending on the specific target and context of application. For instance, it may act as an enzyme inhibitor or a receptor modulator, influencing pathways involved in inflammation and cancer progression .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyridazinone derivatives. For example, research indicated that certain derivatives exhibited potent inhibitory effects on tumor cell proliferation by inducing apoptosis in cancer cells. In vitro studies demonstrated that this compound could inhibit cell growth in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In a study evaluating the inhibitory effects on interleukin production in stimulated cells, it was found that this compound significantly decreased interleukin levels, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of this compound was assessed against various bacterial strains. Results indicated that the compound exhibited moderate to strong antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

This table illustrates how similar compounds within the pyridazinone family exhibit various biological activities, reinforcing the significance of structural modifications on pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone, and how can reaction conditions be optimized?

- The compound can be synthesized via condensation of substituted pyridazinone precursors with phenylhydrazine derivatives under reflux in polar aprotic solvents (e.g., pyridine or DMF). Optimization involves controlling temperature (80–120°C) and using catalysts like acetic acid to enhance cyclization efficiency . Purity is improved via recrystallization from ethanol or dioxane, yielding >95% purity as confirmed by HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and pyridazinone ring protons (δ 6.5–7.0 ppm). Carbonyl (C=O) appears at ~165 ppm in 13C NMR .

- IR Spectroscopy : Confirm the presence of NH₂ (3350–3450 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 227 for C₁₀H₈ClN₃O) and fragmentation patterns validate the structure .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Conduct accelerated stability studies at 40°C/75% RH over 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track impurity profiles. The compound is hygroscopic; store desiccated at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antiplatelet vs. vasorelaxant effects)?

- Contradictions arise from substituent effects on the pyridazinone core. For example, 6-(4-aminophenyl) analogs show platelet aggregation inhibition (IC₅₀ ~15 µM), while 4,5-dihydro derivatives exhibit vasorelaxation via NO-dependent pathways . Systematically vary substituents (e.g., Cl, NH₂, phenyl groups) and correlate with bioactivity using multivariate regression analysis .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

- Use density functional theory (DFT) to calculate electron distribution and reactive sites. Molecular docking (e.g., with PTPRA or COX-2) identifies key binding interactions. ICReDD’s reaction path search methods integrate quantum chemical calculations to predict optimal synthetic routes and substituent effects .

Q. What experimental approaches validate the mechanism of action in cellular models?

- Kinetic Studies : Measure time-dependent inhibition of platelet aggregation using turbidimetric assays (e.g., ADP-induced aggregation in human PRP) .

- Pathway Analysis : Use Western blotting to assess phosphorylation of signaling proteins (e.g., AKT, ERK) in vascular smooth muscle cells treated with 5–50 µM compound .

Q. How can researchers address low yields in multi-step syntheses of pyridazinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.